molecular formula C11H14BrNO2 B13559963 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol

3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol

Cat. No.: B13559963
M. Wt: 272.14 g/mol
InChI Key: NUEGBQBXQHAFHX-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

3-[(2-bromo-5-methoxyphenyl)methyl]azetidin-3-ol

InChI

InChI=1S/C11H14BrNO2/c1-15-9-2-3-10(12)8(4-9)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3

InChI Key

NUEGBQBXQHAFHX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Br)CC2(CNC2)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol typically involves the reaction of 2-bromo-5-methoxybenzylamine with an appropriate azetidinone precursor under specific reaction conditions. One common method involves the use of a base, such as sodium hydride, to deprotonate the azetidinone, followed by nucleophilic substitution with 2-bromo-5-methoxybenzylamine . The reaction is usually carried out in an aprotic solvent, such as dimethylformamide, at elevated temperatures to facilitate the formation of the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Oxidation

The hydroxyl group in the azetidin-3-ol moiety can be oxidized to a ketone using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). This reaction converts the alcohol into a carbonyl group, altering the compound’s reactivity and potential biological activity.

Reaction Conditions :

ReagentSolventTemperatureProduct
KMnO₄Acidic aqueousRoom temperature3-(2-Bromo-5-methoxybenzyl)azetidin-3-one
CrO₃Dichloromethane0°C to room temperature3-(2-Bromo-5-methoxybenzyl)azetidin-3-one

Substitution Reactions

The bromine atom on the benzyl group is a good leaving group, enabling nucleophilic substitution. Common reagents include:

  • Sodium azide (NaN₃) : Replaces bromine with an azide group.

  • Potassium cyanide (KCN) : Introduces a cyano group.

  • Organometallic reagents : Facilitate coupling with other functional groups.

Example Substitution :
3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol+NaN₃3-(2-Azido-5-methoxybenzyl)azetidin-3-ol\text{this compound} + \text{NaN₃} \rightarrow \text{3-(2-Azido-5-methoxybenzyl)azetidin-3-ol}

Coupling Reactions

The bromine atom can participate in Suzuki-Miyaura coupling , where it is replaced by a boronic acid under palladium catalysis. This enables the formation of carbon-carbon bonds, expanding structural diversity.

Reaction Conditions :

ReagentCatalystBaseSolventProduct
Boronic acidPd(PPh₃)₄K₂CO₃THF/H₂OCoupled azetidine derivative

3. Applications and Mechanism Insights
The compound’s reactivity is leveraged in medicinal chemistry and materials science. Its azetidine ring and brominated benzyl group enable interactions with enzymes and receptors, modulating biological pathways. For example, substitution products may exhibit enhanced antimicrobial or anticancer activity by targeting specific molecular sites.

In catalytic processes, azetidine derivatives like this compound can act as ligands in metal-catalyzed reactions (e.g., copper-catalyzed Henry reactions), influencing reaction stereoselectivity and efficiency .

4. Comparative Analysis of Structural Analogues
Structural variations in the benzyl substituent significantly affect reactivity and biological activity. For instance:

CompoundSubstituentReactivity Impact
3-(3-Bromophenyl)azetidin-3-olBromine at position 3Reduced steric hindrance compared to ortho substitution
3-(2-Bromo-4-methoxybenzyl)azetidin-3-olMethoxy at position 4Altered electron-donating effects

This compound’s versatility in undergoing oxidation, substitution, and coupling reactions positions it as a valuable intermediate in organic synthesis and drug discovery. Further research is warranted to explore its full potential in therapeutic applications.

Mechanism of Action

Biological Activity

3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol is a compound of interest in medicinal chemistry due to its unique structural features, including a bromine atom and a methoxy group attached to a benzyl moiety, along with an azetidine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.

Structure and Composition

  • Molecular Formula : C₁₃H₁₄BrN₁O₂
  • Molecular Weight : Approximately 297.15 g/mol
  • Functional Groups :
    • Bromine (Br)
    • Methoxy (–OCH₃)
    • Azetidine ring

Table 1: Comparison with Similar Compounds

Compound NameKey FeaturesPotential Biological Activity
This compoundAzetidine ring, bromine, methoxy groupAntibacterial, anticancer
3-Azido-1-(5-bromo-2-methoxybenzyl)azetidineAzide groupEnhanced nucleophilicity
2-(Azetidin-3-ylmethoxy)-5-bromo-4-methyl-pyridinePyridine ringDifferent biological activity profile

Antibacterial Properties

Research indicates that azetidine derivatives, including this compound, exhibit significant antibacterial properties. These compounds are particularly promising against resistant bacterial strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of specific enzymes critical for bacterial survival.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and others. The compound's ability to modulate apoptotic pathways suggests its potential as a therapeutic agent in cancer treatment .

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. It can act as an inhibitor or modulator, affecting various biochemical pathways associated with disease states.

Case Studies and Research Findings

  • Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound exhibited minimal inhibitory concentrations (MICs) against Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria like Escherichia coli .
  • Cytotoxic Effects : In vitro studies showed that the compound exhibited cytotoxic effects on various cancer cell lines. For example, it demonstrated IC50 values comparable to established chemotherapeutic agents like doxorubicin against MCF-7 cells .
  • Apoptosis Induction : Flow cytometry assays revealed that treatment with this compound led to increased levels of pro-apoptotic markers such as caspase-3 in MCF-7 cells, indicating its potential role in inducing programmed cell death .

Table 2: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 Values (μM)Observations
AntibacterialBacillus subtilisVaries by derivativeSelective activity against Gram-positive strains
AnticancerMCF-7~15.63Induces apoptosis via caspase activation
CytotoxicityA549~12.91Effective against lung cancer cells

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-(2-Bromo-5-methoxybenzyl)azetidin-3-ol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated aromatic precursors (e.g., 2-bromo-5-methoxybenzyl derivatives) can react with azetidin-3-ol under basic conditions. Optimization includes controlling temperature (e.g., 0–60°C), solvent polarity (e.g., DMF or THF), and stoichiometry to minimize side products like dehalogenated byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of techniques:

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic peaks (e.g., methoxy protons at ~3.8 ppm, azetidine ring protons at 3.0–4.5 ppm).
  • HPLC : Employ a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95%).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ for C11_{11}H14_{14}BrNO2_2: ~296.04).

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile solvents.
  • Storage : Store in airtight containers at 2–8°C, away from light and moisture to prevent degradation.
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can X-ray crystallography (e.g., SHELX software) resolve structural ambiguities in azetidin-3-ol derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement can determine bond angles, dihedral angles, and stereochemistry. For example, the azetidine ring’s puckering and the bromine’s spatial orientation can be validated. Data collection at low temperature (100 K) reduces thermal motion artifacts. SHELX’s dual-space algorithms (SHELXD/SHELXE) are robust for solving twinned or high-symmetry crystals .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or methoxy with ethoxy) to assess electronic effects.
  • Biological Assays : Test analogs against target receptors (e.g., GPCRs or kinases) using radioligand binding or enzymatic inhibition assays.
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities based on steric and electronic interactions .

Q. How can reaction mechanisms involving the azetidine ring be elucidated under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor ring-opening reactions via 1H^1H-NMR at pH 2–12 (e.g., acid-catalyzed hydrolysis vs. base-mediated nucleophilic attack).
  • Isotope Labeling : Use 18^{18}O-labeled water to track oxygen incorporation in degradation products.
  • DFT Calculations : Simulate transition states (e.g., Gaussian 09) to identify rate-determining steps and activation energies.

Q. What advanced analytical techniques resolve challenges in quantifying trace impurities?

  • Methodological Answer :

  • LC-MS/MS : Detect sub-ppm impurities using MRM (multiple reaction monitoring) modes.
  • NMR Relaxation Editing : Suppress dominant parent compound signals to highlight minor impurities.
  • Ion Mobility Spectrometry : Separate isobaric contaminants based on collisional cross-section differences.

Data Contradiction and Reproducibility

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 50% vs. 75%) for this compound?

  • Methodological Answer :

  • Parameter Replication : Ensure identical conditions (solvent grade, catalyst purity, inert atmosphere).
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dehalogenated analogs) that reduce yield.
  • Statistical DoE (Design of Experiments) : Apply factorial designs to isolate critical variables (e.g., temperature vs. reaction time).

Q. What methodologies validate the stability of this compound under long-term storage?

  • Methodological Answer :

  • Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via HPLC and identify products via HRMS.
  • Arrhenius Modeling : Predict shelf life at 25°C using accelerated stability data.

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